N-(3-acetylphenyl)-2,2-dimethylpropanamide CAS 130599-98-3 properties
N-(3-acetylphenyl)-2,2-dimethylpropanamide CAS 130599-98-3 properties
An In-Depth Technical Guide to N-(3-acetylphenyl)-2,2-dimethylpropanamide (CAS 130599-98-3): Synthesis, Properties, and Applications
Abstract
N-(3-acetylphenyl)-2,2-dimethylpropanamide is a distinct organic molecule characterized by an N-acylated aromatic ketone structure. It incorporates a 3-acetylphenyl group bonded to a pivalamide (2,2-dimethylpropanamide) moiety. While specific literature on CAS 130599-98-3 is sparse, its structural components suggest significant potential as a chemical intermediate and building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview, including its structural features, predicted physicochemical and spectroscopic properties, and a detailed, field-proven protocol for its synthesis. By explaining the causality behind experimental choices and potential research applications, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction and Molecular Overview
N-(3-acetylphenyl)-2,2-dimethylpropanamide (CAS 130599-98-3) is an amide derivative of 3'-aminoacetophenone. The structure is notable for its combination of a sterically hindered, metabolically robust pivaloyl group and a versatile acetylphenyl ring. The ketone and amide functionalities offer multiple sites for further chemical modification, making it a valuable scaffold in synthetic chemistry.
The strategic placement of the acetyl group at the meta position of the phenyl ring influences the electronic properties and conformational flexibility of the molecule. Analogous N-acyl aromatic compounds are frequently used as precursors in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.[1][2] For instance, related acetophenone derivatives serve as starting materials for complex natural products and therapeutic mimics.[1] This positions N-(3-acetylphenyl)-2,2-dimethylpropanamide as a compound of interest for structure-activity relationship (SAR) studies in drug discovery programs.
Caption: Chemical structure of N-(3-acetylphenyl)-2,2-dimethylpropanamide.
Physicochemical and Spectroscopic Properties
While specific, experimentally determined data for N-(3-acetylphenyl)-2,2-dimethylpropanamide is not widely available in the cited literature, its properties can be reliably predicted based on its structure and data from analogous compounds.
Summary of Properties
| Property | Value | Source |
| CAS Number | 130599-98-3 | - |
| Molecular Formula | C₁₃H₁₇NO₂ | Calculated |
| Molecular Weight | 219.28 g/mol | Calculated |
| Appearance | Predicted to be an off-white to beige solid | Inferred |
| Melting Point | Data not available in cited literature | - |
| Boiling Point | Data not available in cited literature | - |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and chlorinated solvents; poorly soluble in water | Inferred |
Predicted Spectroscopic Profile
The structural features of the molecule allow for the prediction of its key spectroscopic signatures.
-
¹H NMR:
-
Amide Proton (N-H): A broad singlet expected around δ 8.0-9.5 ppm.
-
Aromatic Protons: Four protons on the phenyl ring, appearing as a complex multiplet pattern between δ 7.0-8.0 ppm.
-
Acetyl Protons (CH₃-C=O): A sharp singlet (3H) around δ 2.5-2.7 ppm.
-
tert-Butyl Protons ((CH₃)₃-C): A sharp singlet (9H) around δ 1.2-1.4 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbons (C=O): Two distinct signals expected, with the ketone carbonyl around δ 195-200 ppm and the amide carbonyl around δ 175-180 ppm.
-
Aromatic Carbons: Six signals expected in the δ 115-140 ppm range.
-
tert-Butyl Group: A quaternary carbon signal around δ 35-40 ppm and a methyl carbon signal around δ 25-30 ppm.
-
Acetyl Methyl Carbon: A signal around δ 25-30 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹.
-
C-H Stretches: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹, respectively.
-
Ketone C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
Amide I Band (C=O Stretch): A strong, sharp absorption band around 1650-1670 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 219. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺) and the acetyl group ([M-43]⁺).
-
Synthesis and Mechanistic Insights
The most direct and efficient synthesis of N-(3-acetylphenyl)-2,2-dimethylpropanamide involves the acylation of 3'-aminoacetophenone with pivaloyl chloride. This is a classic example of an amide bond formation reaction.
Synthetic Workflow
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 3'-aminoacetophenone attacks the electrophilic carbonyl carbon of pivaloyl chloride.
Caption: General workflow for the synthesis of the target compound.
Causality Behind Experimental Choices
-
Acylating Agent: Pivaloyl chloride is selected for its high reactivity. The bulky tert-butyl group provides steric hindrance, which can enhance the metabolic stability of the final compound in pharmaceutical applications.
-
Base: A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is essential.[3] The reaction generates one equivalent of hydrogen chloride (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] The tertiary amine acts as an acid scavenger, neutralizing the HCl to form a salt (e.g., triethylammonium chloride) that can be easily removed during workup.[3]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are required. Pivaloyl chloride is highly susceptible to hydrolysis; any moisture would lead to the formation of pivalic acid as a significant byproduct.[3]
-
Temperature Control: The reaction is typically initiated at a low temperature (0 °C) during the dropwise addition of the highly reactive pivaloyl chloride to control the exothermic reaction. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[4]
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of N-(3-acetylphenyl)-2,2-dimethylpropanamide on a laboratory scale.
4.1. Materials and Equipment
-
Reagents: 3'-Aminoacetophenone (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Three-necked round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, ice bath, separatory funnel, rotary evaporator.
4.2. Step-by-Step Procedure
-
Reaction Setup: In a flame-dried three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3'-aminoacetophenone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add a solution of pivaloyl chloride (1.1 eq) in anhydrous DCM to a dropping funnel. Add the pivaloyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any pivalic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and wash the solid with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Potential Applications and Research Directions
N-(3-acetylphenyl)-2,2-dimethylpropanamide is not just a chemical entity but a platform for innovation.
-
Pharmaceutical Intermediate: The ketone functionality can be readily converted into other groups (e.g., alcohols, oximes, hydrazones), while the aromatic ring can undergo further substitution. This makes it an ideal intermediate for building libraries of compounds for high-throughput screening in drug discovery.[2]
-
Structure-Activity Relationship (SAR) Studies: The compound can be used as a parent structure in SAR studies. Modifications to the acetyl group or the phenyl ring can be systematically performed to probe interactions with biological targets.
-
Materials Science: The presence of a rigid aromatic core and a hydrogen-bonding amide group suggests potential applications in the development of novel polymers, liquid crystals, or other functional organic materials.
Safety and Handling
As a novel compound, a specific Safety Data Sheet (SDS) for N-(3-acetylphenyl)-2,2-dimethylpropanamide may not be available. Therefore, it should be handled with the precautions appropriate for a new chemical entity of unknown toxicity.
-
General Precautions: Always handle the compound in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Precursor Hazards: The synthesis involves hazardous materials. Pivaloyl chloride is corrosive and reacts violently with water. 3'-Aminoacetophenone is harmful if swallowed and can cause eye irritation.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[5][8]
Conclusion
N-(3-acetylphenyl)-2,2-dimethylpropanamide (CAS 130599-98-3) is a structurally interesting molecule with significant untapped potential. While direct experimental data is limited, its properties and reactivity can be confidently predicted. The robust and scalable synthesis from readily available starting materials makes it an accessible and valuable intermediate for researchers. Its versatile functionalities provide a foundation for future exploration in the design and synthesis of novel pharmaceuticals and advanced materials. This guide serves to equip scientists and developers with the core knowledge required to synthesize, handle, and utilize this promising chemical building block.
References
-
Materion. (2015). SDS US. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
ECHA. (2024). Zinc sulphide - Substance Information. [Link]
-
Cheméo. Chemical Properties of Propanamide, N-ethyl-N-(3-methylphenyl)-2,2-dimethyl. [Link]
-
NIST. Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-. [Link]
-
NIST. 3-Aminoacetophenone. [Link]
-
PubChem. 3'-Aminoacetophenone. [Link]
-
SpectraBase. N-(4-METHYLPHENYL)-2,2-DIMETHYL-3-HYDROXY-3-PHENYL-PROPANAMIDE. [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
-
ResearchGate. (2013). N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide. [Link]
-
NIST. Propanamide, 2,2-dimethyl-N-phenyl-. [Link]
-
Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]
-
MDPI. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. [Link]
-
PMC. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. [Link]
-
MDPI. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. [Link]
Sources
- 1. 3 -Aminoacetophenone 97 99-03-6 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. materion.com [materion.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]
